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Compound of Interest

Compound Name: BLU9931

Cat. No.: B612005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective Fibroblast Growth Factor

Receptor 4 (FGFR4) inhibitors, BLU9931 and fisogatinib (BLU-554). The information presented

is collated from preclinical and clinical studies to assist researchers in understanding the key

attributes of these compounds.

Introduction
Aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of

hepatocellular carcinoma (HCC) and other solid tumors. This has led to the development of

selective FGFR4 inhibitors as a targeted therapeutic strategy. BLU9931 was developed as a

first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[1][2] Fisogatinib (BLU-

554) is another potent and highly selective oral FGFR4 inhibitor that has been evaluated in

clinical trials.[3][4] This guide compares their performance based on available experimental

data.

Mechanism of Action
Both BLU9931 and fisogatinib are highly selective inhibitors of FGFR4. Their selectivity is a key

feature, as off-target inhibition of other FGFR paralogs (FGFR1-3) is associated with toxicities

such as hyperphosphatemia.[5]
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BLU9931 is a potent, irreversible covalent inhibitor of FGFR4.[1] It achieves its selectivity by

forming a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of

the ATP-binding pocket of FGFR4. This residue is not present in FGFR1, FGFR2, or FGFR3,

which have a tyrosine at the corresponding position.[5]

Fisogatinib (BLU-554) is also a potent and selective, type I irreversible inhibitor of FGFR4.[4] It

is designed to exploit a unique interaction with FGFR4 to confer its potency and selectivity.[4]

Data Presentation
The following tables summarize the quantitative data for BLU9931 and fisogatinib based on

published preclinical and clinical findings.

Table 1: In Vitro Potency and Selectivity
Parameter BLU9931 Fisogatinib (BLU-554)

FGFR4 IC₅₀ 3 nM 5 nM

FGFR1 IC₅₀ 591 nM 624 - 2203 nM

FGFR2 IC₅₀ 493 nM 624 - 2203 nM

FGFR3 IC₅₀ 150 nM 624 - 2203 nM

Cellular EC₅₀ (Hep 3B) 0.07 µM Not explicitly stated

Cellular EC₅₀ (HuH7) 0.11 µM Not explicitly stated

Cellular EC₅₀ (JHH7) 0.02 µM Not explicitly stated

Data for BLU9931 from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from sources

including MedChemExpress and Selleck Chemicals.

Table 2: Preclinical Pharmacokinetics (Mouse)
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Parameter BLU9931 Fisogatinib (BLU-554)

Dose 10 mg/kg (oral) 10 mg/kg (oral)

Bioavailability 18% Data not available

Half-life (t₁/₂) 2.3 hours Data not available

Tissue Distribution Data not available High liver-to-plasma ratio

Data for BLU9931 from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from

MedChemExpress.

Table 3: In Vivo Efficacy in HCC Xenograft Models
Compound Model Dosing Outcome

BLU9931 Hep 3B
10, 30, or 100 mg/kg

(oral, twice daily)

Dose-dependent

tumor growth

inhibition, with higher

doses leading to

tumor regression.[5]

Fisogatinib (BLU-554) Hep3B, LIX-066 Not explicitly stated

Potent, dose-

dependent tumor

regressions in FGF19

IHC-positive

xenografts.[6]

Table 4: Clinical Trial Overview (Fisogatinib)
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Parameter Fisogatinib (BLU-554)

Study Phase Phase I (NCT02508467)

Patient Population Advanced Hepatocellular Carcinoma (aHCC)

Recommended Phase II Dose 600 mg once daily

Overall Response Rate (FGF19-positive

patients)
17%[3]

Most Common Adverse Events
Grade 1/2 gastrointestinal events (diarrhea,

nausea, vomiting)

Data from Kim et al., Cancer Discovery, 2019.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against FGFR4.

Reagents and Materials:

Recombinant human FGFR4 kinase domain.

ATP.

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM

MnCl₂, 50 µM DTT).

Test compounds (BLU9931, fisogatinib) dissolved in DMSO.

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

384-well plates.

Procedure:
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1. Prepare serial dilutions of the test compounds in DMSO.

2. In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

3. Add 2 µL of FGFR4 enzyme diluted in kinase buffer to each well.

4. Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.

5. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

6. Incubate the reaction at room temperature for 60 minutes.

7. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection

Reagent.

8. Measure luminescence using a plate reader.

9. Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (Representative Protocol)
This protocol outlines a common method for assessing the effect of inhibitors on the viability of

HCC cell lines (e.g., Hep3B, HuH7).

Reagents and Materials:

HCC cell lines (e.g., Hep3B).

Complete cell culture medium (e.g., MEM with 10% FBS).

Test compounds dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
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96-well plates.

Procedure:

1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

2. Treat the cells with various concentrations of the test compounds or DMSO (vehicle

control) and incubate for a specified period (e.g., 72 hours).

3. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

4. Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the

formazan crystals.

5. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Calculate the percentage of cell viability relative to the DMSO-treated control cells and

determine the EC₅₀ value.

Hepatocellular Carcinoma Xenograft Mouse Model
(Representative Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of FGFR4

inhibitors.

Animals and Cell Lines:

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

HCC cell line (e.g., Hep3B).

Procedure:
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1. Culture Hep3B cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of

serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

2. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

3. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150

mm³), randomize the mice into treatment and control groups.

4. Prepare the test compounds (BLU9931, fisogatinib) in an appropriate vehicle for oral

administration.

5. Administer the compounds to the treatment groups according to the planned dosing

schedule (e.g., once or twice daily by oral gavage). The control group receives the vehicle

only.

6. Measure tumor volume with calipers 2-3 times per week and monitor the body weight of

the mice as an indicator of toxicity.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, pharmacodynamic marker analysis).

8. Calculate tumor growth inhibition for each treatment group compared to the control group.

[7][8]
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Caption: The FGF19-FGFR4 signaling cascade and points of inhibition by BLU9931 and

fisogatinib.

Experimental Workflow for Inhibitor Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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